molecular formula C13H14N2O B14715189 (4e)-4-Imino-3-(2-phenylethyl)pyridin-1(4h)-ol CAS No. 6635-95-6

(4e)-4-Imino-3-(2-phenylethyl)pyridin-1(4h)-ol

Cat. No.: B14715189
CAS No.: 6635-95-6
M. Wt: 214.26 g/mol
InChI Key: PKFOGCWNVSSACE-UHFFFAOYSA-N
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Description

(4e)-4-Imino-3-(2-phenylethyl)pyridin-1(4h)-ol is a synthetic organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4e)-4-Imino-3-(2-phenylethyl)pyridin-1(4h)-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-phenylethylamine and pyridine derivatives.

    Reaction Conditions: The reaction conditions may include the use of solvents like ethanol or methanol, and catalysts such as palladium or platinum.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors, continuous flow reactors, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4e)-4-Imino-3-(2-phenylethyl)pyridin-1(4h)-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amino group.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and acids can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amino derivatives.

Scientific Research Applications

(4e)-4-Imino-3-(2-phenylethyl)pyridin-1(4h)-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4e)-4-Imino-3-(2-phenylethyl)pyridin-1(4h)-ol involves its interaction with specific molecular targets and pathways. The imino group and the pyridine ring are key functional groups that interact with enzymes, receptors, or other biomolecules, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridine Derivatives: Compounds like 4-aminopyridine and 2-phenylethylamine share structural similarities.

    Imino Compounds: Compounds with imino groups, such as imidazole derivatives, exhibit similar reactivity.

Uniqueness

(4e)-4-Imino-3-(2-phenylethyl)pyridin-1(4h)-ol is unique due to its specific combination of the imino group, phenylethyl side chain, and pyridine ring, which confer distinct chemical and biological properties.

Properties

CAS No.

6635-95-6

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

1-hydroxy-3-(2-phenylethyl)pyridin-4-imine

InChI

InChI=1S/C13H14N2O/c14-13-8-9-15(16)10-12(13)7-6-11-4-2-1-3-5-11/h1-5,8-10,14,16H,6-7H2

InChI Key

PKFOGCWNVSSACE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=CN(C=CC2=N)O

Origin of Product

United States

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